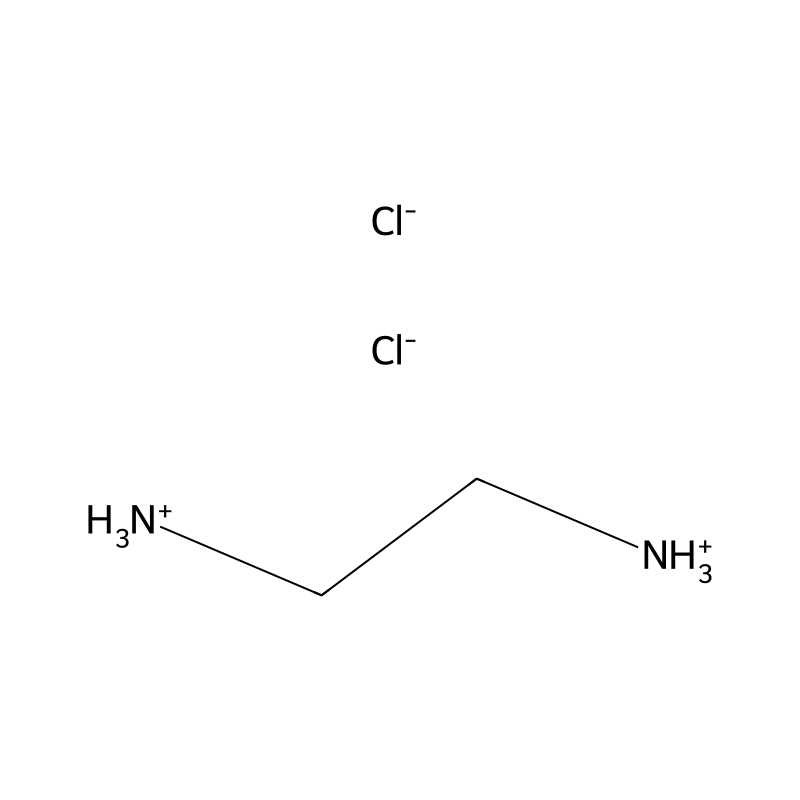

Ethylenediamine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry

Ethylenediamine dihydrochloride (EDDA) finds applications in analytical chemistry as a coupling agent in spectrophotometric determinations []. It reacts with various functional groups like aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides to form colored products. These colored products can then be measured using a spectrophotometer, allowing for the quantification of the original analyte [].

Material Science

EDDA can also be used in material science for the synthesis of metal complexes with specific properties [, ]. Its ability to donate electrons and form stable chelate rings with metal ions makes it a versatile ligand in the design of new materials. These metal complexes can exhibit interesting properties such as fluorescence, magnetism, and catalytic activity, depending on the chosen metal and the surrounding environment [, ].

Other Applications

While less common, EDDA has been explored in other areas of scientific research, including:

Ethylenediamine dihydrochloride is a chemical compound with the formula C₂H₁₀Cl₂N₂. It is derived from ethylenediamine, a colorless liquid that serves as a precursor for various industrial chemicals. Ethylenediamine dihydrochloride is formed when two equivalents of hydrochloric acid react with ethylenediamine, resulting in a crystalline salt that is highly soluble in water . This compound is known for its applications in pharmaceuticals, agriculture, and various industrial processes.

The primary reaction for the formation of ethylenediamine dihydrochloride involves the neutralization of ethylenediamine with hydrochloric acid:

This reaction results in the formation of ethylenediamine dihydrochloride, which can further participate in various

Ethylenediamine dihydrochloride can be synthesized through several methods:

- Neutralization Reaction: The most common method involves the direct reaction of ethylenediamine with hydrochloric acid.

- Industrial Production: Ethylenediamine itself is produced through the reaction of 1,2-dichloroethane with ammonia under pressure, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .

- Laboratory Synthesis: In laboratory settings, it can also be produced by reacting ethylene glycol with urea under specific conditions.

Ethylenediamine dihydrochloride has diverse applications across various fields:

- Pharmaceuticals: Used in formulations for antihistamines and other medicinal products.

- Agriculture: Functions as an active ingredient in fungicides and pesticides.

- Industrial Uses: Acts as a corrosion inhibitor, solvent, and stabilizer in cooling fluids and antifreeze solutions .

- Laboratory Reagent: Employed in biochemical assays and protein solubilization processes.

Ethylenediamine dihydrochloride shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Ethylenediamine | C₂H₈N₂ | A base that forms various derivatives; used widely in synthesis. |

| Diethylenetriamine | C₄H₁₄N₄ | A longer-chain amine used as a chelating agent; less allergenic than ethylenediamine dihydrochloride. |

| Triethylenetetramine | C₆H₁₈N₄ | More complex structure; used in similar applications but has different properties due to additional amine groups. |

| Hydroxyethyl ethylenediamine | C₄H₁₃N₂O | A derivative used primarily as a chelating agent; less reactive than ethylenediamine dihydrochloride. |

Ethylenediamine dihydrochloride is unique due to its specific formulation and applications in both pharmaceuticals and industrial processes, alongside its potential for causing allergic reactions which necessitates careful handling .

UNII

Related CAS

GHS Hazard Statements

H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (89.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (87.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (80.85%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (80.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard